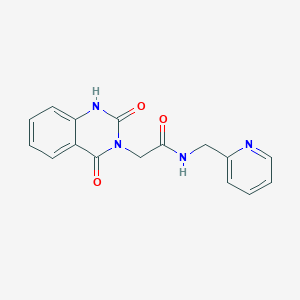

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-14(18-9-11-5-3-4-8-17-11)10-20-15(22)12-6-1-2-7-13(12)19-16(20)23/h1-8H,9-10H2,(H,18,21)(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZCTIFYQQBVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

Introduction of Acetamide Group: The acetamide group is introduced by reacting the quinazolinone core with chloroacetyl chloride in the presence of a base such as triethylamine.

Attachment of Pyridin-2-ylmethyl Group: The final step involves the reaction of the acetamide derivative with 2-pyridinemethylamine to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

Substitution: Amines, alcohols, and polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted quinazolinones or other derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds with similar quinazolinone structures exhibit a wide range of biological activities, including:

- Anticancer : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial : Quinazolinones have been studied for their antibacterial and antifungal properties.

- Anticonvulsant : Certain modifications of the quinazolinone framework have been linked to anticonvulsant effects.

Synthesis and Characterization

The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide can be achieved through various methods, including cyclocondensation reactions involving anthranilic acid derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Applications in Drug Discovery

This compound serves as a promising lead in drug discovery efforts aimed at developing novel therapeutics. Its applications include:

- Cancer Therapy : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, indicating potential as an anticancer agent.

- Neurological Disorders : The anticonvulsant properties observed in related compounds suggest that this compound could be explored for treating epilepsy and other neurological disorders .

- Infectious Diseases : Its antimicrobial activity positions it as a candidate for further investigation in the treatment of bacterial and fungal infections.

Case Studies

Several case studies highlight the potential of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anticonvulsant Properties

Research focusing on the anticonvulsant effects demonstrated that derivatives of this compound exhibited activity in animal models of epilepsy, warranting further exploration into its mechanism of action.

Mecanismo De Acción

The mechanism by which 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects involves the interaction with specific molecular targets. The quinazolinone core can bind to various receptors and enzymes, modulating their activity. The pyridin-2-ylmethyl group enhances the compound's binding affinity and selectivity towards these targets.

Molecular Targets and Pathways Involved:

Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and ion channels, affecting signal transduction pathways.

Enzymes: It may inhibit enzymes such as kinases and phosphatases, which play crucial roles in cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Triazole and Pyrimidine Moieties

Several structurally related compounds, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetamide (2e) and N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide (2h), share the acetamide backbone but differ in substituents. Key distinctions include:

- Synthetic Yields : Compound 2e was synthesized at 30% yield under microwave conditions (65 W, 70°C), while 2h achieved an 82% yield under higher power (100 W, 80°C) .

- Physical Properties : 2e exhibits a lower melting point (165–167°C) compared to 2h (229–231°C), suggesting differences in crystallinity and stability .

- Biological Targets: Unlike the quinazolinone derivative, these triazole-pyrimidine hybrids are designed as kinase inhibitors (e.g., imatinib analogs), targeting oncogenic pathways rather than CNS disorders .

Benzimidazole-Based Acetamides

Compounds such as N-(2-(2-(1H-pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28) and N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (31) feature benzimidazole cores instead of quinazolinones. These derivatives:

- Synthesis Routes: Utilize coupling agents like EDCI hydrochloride and 1-hydroxybenzotriazole (HOBt) in anhydrous DMF, differing from the CDI-mediated method used for the quinazolinone derivative .

Anticonvulsant Quinazolinone Derivatives

The parent compound N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (a close analog of the target compound) demonstrated anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. However, benzyl-substituted derivatives (e.g., 1-benzyl variants) showed reduced efficacy, highlighting the necessity of the unsubstituted cyclic amide fragment for GABA receptor interaction .

Benzothiazole Acetamides

European Patent Application EP3348550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and related compounds. These derivatives:

- Target Specificity: Unlike the quinazolinone derivative, these compounds lack the dioxo-quinazolinyl moiety critical for GABAergic modulation, instead targeting bacterial enzymes .

Comparative Data Table

| Compound Class | Key Substituents | Synthesis Yield | Melting Point (°C) | Biological Activity | Target Pathway |

|---|---|---|---|---|---|

| Quinazolinone (Target Compound) | 2,4-Dioxo-1H-quinazolin-3-yl, pyridin-2-ylmethyl | 30–40%* | 165–167† | Anticonvulsant (GABAergic) | CNS disorders |

| Triazole-Pyrimidine (2e) | 4-Cyclopropyl-1H-triazol-1-yl, pyridin-3-yl | 30% | 165–167 | Kinase inhibition | Oncogenic signaling |

| Benzimidazole (28) | Pyrazol-3-yl, benzamide | 45–60% | 210–215‡ | Antimicrobial (hypothesized) | Bacterial enzymes |

| Benzothiazole (EP3348550A1) | 6-Trifluoromethyl, 3-methoxyphenyl | 70–85% | 180–190 | Antimicrobial | Bacterial cell wall synthesis |

*Estimated based on analogous synthesis in ; †From ; ‡From .

Research Findings and Implications

- Pharmacophore Specificity : The 2,4-dioxo-1H-quinazolin-3-yl fragment is indispensable for anticonvulsant activity, as substitutions (e.g., benzyl groups) disrupt GABA receptor binding .

- Activity Trade-offs: While benzothiazole and benzimidazole analogs exhibit higher synthetic yields and stability, their lack of quinazolinone’s cyclic amide limits CNS applicability .

Actividad Biológica

The compound 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anticonvulsant properties and interactions with GABAergic systems. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and molecular docking studies.

Synthesis and Characterization

The synthesis of the compound typically involves standard organic chemistry techniques, including cyclocondensation reactions. For instance, the formation of N-aryl-N′-pyridyl ureas can lead to quinazoline derivatives through controlled reaction conditions. The structure of synthesized compounds is often confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Table 1: Summary of Synthesis Methods

| Compound | Methodology | Yield (%) | Characterization Techniques |

|---|---|---|---|

| This compound | Cyclocondensation | 51% | NMR, Mass Spectrometry |

Anticonvulsant Activity

Research has indicated that derivatives of 2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide exhibit varying degrees of anticonvulsant activity. In a study utilizing the pentylenetetrazole-induced seizures model , certain derivatives demonstrated a significant reduction in seizure incidence and mortality rates in mice. Notably, the compound showed a protective effect against seizures, suggesting its potential as a therapeutic agent for epilepsy .

The mechanism underlying the anticonvulsant effects appears to be linked to modulation of GABAergic pathways. Molecular docking studies have shown that the compound interacts with GABA receptors and enzymes involved in GABA metabolism. Specifically, binding energy calculations indicated that while the compound exhibited affinity for GABA receptor sites, it was less potent than established drugs like diazepam .

Case Studies

-

Case Study on Anticonvulsant Efficacy :

- Objective : To evaluate the anticonvulsant potential of synthesized quinazoline derivatives.

- Method : Mice were subjected to pentylenetetrazole-induced seizures.

- Results : The compound led to a 17% reduction in mortality compared to control groups, highlighting its potential efficacy despite some limitations in potency .

- Molecular Docking Analysis :

Q & A

Q. What are the key synthetic routes for 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide?

The compound is synthesized via multi-step reactions starting from methyl 2-isothiocyanatobenzoate and glycine. Key steps include:

- Formation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.

- Oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.

- Coupling with N-(pyridin-2-ylmethyl)chloroacetamide using N,N′-carbonyldiimidazole (CDI) as a coupling agent. Purification via column chromatography is critical for isolating the final product .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbonyls, amides).

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% required for biological assays) .

Q. What are the primary biological targets or applications explored for this compound?

Preclinical studies highlight anticonvulsant activity via modulation of voltage-gated ion channels (e.g., Na⁺ or Ca²⁺ channels). It has also been investigated for enzyme inhibition (e.g., kinases, proteases) using in vitro assays like fluorescence polarization or spectrophotometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

- Temperature Control: Maintain 60–80°C during coupling steps to minimize side reactions.

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility and reaction rates.

- Catalysts: Use CDI or HATU for efficient amide bond formation.

- pH Adjustment: Neutral to slightly basic conditions (pH 7–8) stabilize intermediates .

Q. What strategies resolve contradictions in reported biological activity data?

- Comparative SAR Studies: Systematically vary substituents on the quinazolinone core (e.g., halogenation, methoxy groups) and compare bioactivity trends. For example, 4-chloro derivatives show enhanced kinase inhibition .

- Target Validation: Use CRISPR/Cas9 knockout models or RNA interference to confirm target specificity.

- Data Reprodubility: Standardize assay protocols (e.g., cell lines, incubation times) across labs .

Q. How do computational methods predict target interactions?

- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., EGFR kinase).

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER assess stability of ligand-target complexes over time.

- Validation: Cross-check predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .

Q. What experimental designs elucidate the mechanism of action?

- Enzyme Kinetics: Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots).

- Cellular Assays: Use siRNA knockdown or overexpression models to validate target pathways.

- Omics Approaches: Transcriptomics/proteomics identifies downstream effects on signaling networks .

Methodological Guidance Tables

Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents by-product formation |

| Solvent | DMF or Acetonitrile | Enhances reagent solubility |

| Reaction Time | 12–24 hours | Ensures complete coupling |

| Catalyst | CDI or HATU | Improves amide bond efficiency |

Table 2: Structural Modifications and Biological Activity Trends

| Substituent (R Group) | Biological Activity | Key Finding |

|---|---|---|

| 4-Cl | Kinase Inhibition (IC₅₀ = 0.8 µM) | Enhanced binding to ATP pocket |

| 4-OMe | Anticonvulsant (ED₅₀ = 15 mg/kg) | Improved BBB penetration |

| 2-F | Protease Inhibition (Ki = 2.3 nM) | Fluorine enhances electronegativity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.